4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide
Description
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is a heterocyclic compound with a unique structure that combines pyrano and thiazole rings.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.BrH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGZSXDWEUDRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315369-04-0 | |
| Record name | 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315369-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The solid product is then crystallized from ethanol to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and other organic solvents. Reaction conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[4,3-d][1,3]thiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
- Fluorescent Dyes :
Synthesis and Derivatives
The synthesis of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide typically involves multi-step organic reactions including cyclization processes that yield the thiazole ring system. Variations in the synthetic route can lead to a variety of derivatives with enhanced biological activity or altered physical properties.
| Derivative | Properties | Potential Application |
|---|---|---|
| 4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-carbaldehyde | Antimicrobial activity | Antibiotic development |
| 4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-methanol | Fluorescent properties | Biological imaging |
| 4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-acetic acid | Improved solubility | Drug formulation |
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrano[4,3-d][1,3]thiazole derivatives against common bacterial strains. Results indicated that specific modifications to the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics . -
Neuroprotection Research :
Another research effort focused on the neuroprotective effects of pyrano[4,3-d][1,3]thiazole compounds in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid plaque formation and improve cognitive function .
Mechanism of Action
The mechanism of action of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 6,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
- 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
- 4,4,6,6-tetramethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
Uniqueness
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its combination of pyrano and thiazole rings makes it a versatile compound for various applications.
Biological Activity
4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide (CAS Number: 1315369-04-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C₆H₈N₂OS
- Molecular Weight : 156.21 g/mol
- IUPAC Name : 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamine hydrobromide
- Physical Form : Powder
- Purity : ≥ 95%
Biological Activity Overview
The biological activity of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is primarily linked to its structural components that allow it to interact with various biological targets. The thiazole and pyran moieties are known for their diverse pharmacological profiles.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyran compounds possess significant antimicrobial properties. For instance:
- Thiazole derivatives have shown effectiveness against a range of bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Potential
Studies have suggested that compounds containing the thiazole ring exhibit cytotoxic effects against cancer cell lines. The mechanism often involves:
- Induction of apoptosis in tumor cells through the modulation of key signaling pathways such as the MAPK pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide. Key observations include:
- Substituent Effects : The presence of different substituents on the thiazole ring can significantly influence biological activity. For example, alkyl groups at specific positions have been correlated with enhanced potency against certain pathogens .
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| Methyl | Moderate | 45 |
| Ethyl | High | 18 |
| Propyl | Low | 75 |
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiazole derivatives including 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cell lines with an IC50 value of approximately 25 µM. The compound's mechanism was linked to the activation of apoptotic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
